![molecular formula C7H12N2O4 B15111139 methyl (2Z)-3-amino-4-[(2-hydroxyethyl)amino]-4-oxobut-2-enoate](/img/structure/B15111139.png)
methyl (2Z)-3-amino-4-[(2-hydroxyethyl)amino]-4-oxobut-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2Z)-3-amino-4-[(2-hydroxyethyl)amino]-4-oxobut-2-enoate is an organic compound with a complex structure that includes amino, hydroxyethyl, and ester functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-3-amino-4-[(2-hydroxyethyl)amino]-4-oxobut-2-enoate can be achieved through several synthetic routes. One common method involves the reaction of methyl acetoacetate with ethylenediamine under controlled conditions. The reaction typically proceeds through the formation of an intermediate, which is then treated with a suitable reagent to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through techniques like column chromatography.
化学反応の分析
Types of Reactions
Methyl (2Z)-3-amino-4-[(2-hydroxyethyl)amino]-4-oxobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols.
科学的研究の応用
Methyl (2Z)-3-amino-4-[(2-hydroxyethyl)amino]-4-oxobut-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl (2Z)-3-amino-4-[(2-hydroxyethyl)amino]-4-oxobut-2-enoate involves its interaction with specific molecular targets. The amino and hydroxyethyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing active intermediates that participate in biochemical pathways.
特性
分子式 |
C7H12N2O4 |
|---|---|
分子量 |
188.18 g/mol |
IUPAC名 |
methyl (Z)-3-amino-4-(2-hydroxyethylamino)-4-oxobut-2-enoate |
InChI |
InChI=1S/C7H12N2O4/c1-13-6(11)4-5(8)7(12)9-2-3-10/h4,10H,2-3,8H2,1H3,(H,9,12)/b5-4- |
InChIキー |
PBXHECKEHVNKPI-PLNGDYQASA-N |
異性体SMILES |
COC(=O)/C=C(/C(=O)NCCO)\N |
正規SMILES |
COC(=O)C=C(C(=O)NCCO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B15111059.png)
![3-[[(1-Cyclopentylpyrazol-4-yl)amino]methyl]phenol;hydrochloride](/img/structure/B15111068.png)
![2-amino-3,6-dimethyl-6-[4-(5-prop-1-ynylpyridin-3-yl)thiophen-2-yl]-5H-pyrimidin-4-one](/img/structure/B15111069.png)
![5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(2-chlorophenyl)pyrimidine-4-carboxamide](/img/structure/B15111080.png)
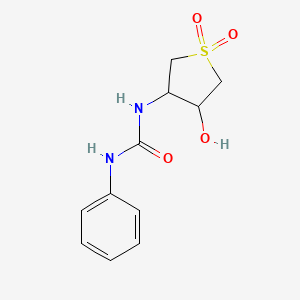
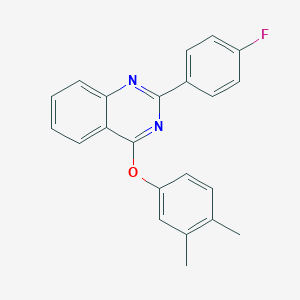
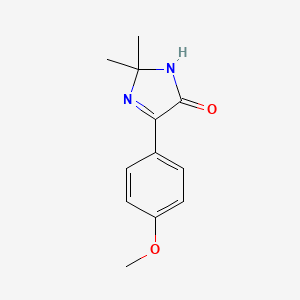
![2-[5-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-fluorobenzyl)oxy]phenol](/img/structure/B15111099.png)
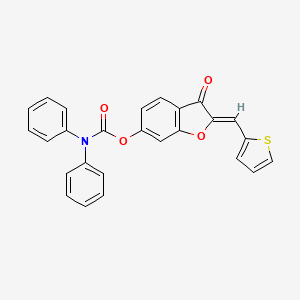
![Thiophene-3-ol, 4-[(2-chlorophenyl)amino]tetrahydro-, 1,1-dioxide](/img/structure/B15111109.png)
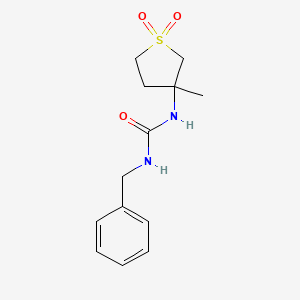
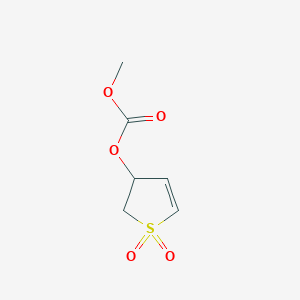
![1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B15111122.png)
